TG100435

Catalog No.
S548124
CAS No.
M.F
C26H25Cl2N5O
M. Wt
494.42
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TG100435

Product Name

TG100435

IUPAC Name

7-(2,6-dichlorophenyl)-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)benzo[e][1,2,4]triazin-3-amine

Molecular Formula

C26H25Cl2N5O

Molecular Weight

494.42

SMILES

CC1=C2N=C(NC3=CC=C(OCCN4CCCC4)C=C3)N=NC2=CC(C5=C(Cl)C=CC=C5Cl)=C1

Solubility

Soluble in DMSO, not in water

Synonyms

TG100435; TG 100435; TG100435 .

Description

The exact mass of the compound TG100435 is 493.14362 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

TG100435 is a novel compound classified as a multi-targeted, orally active protein tyrosine kinase inhibitor. It has demonstrated potent inhibitory activity against various tyrosine kinases, including Src, Lyn, Abl, Yes, Lck, and EphB4. The inhibition constants (Ki) for these interactions range from 13 to 64 nM, indicating significant potency in modulating kinase activity. TG100435 is notable for its systemic clearance values of approximately 20.1 ml/min/kg in mice, 12.7 ml/min/kg in rats, and 14.5 ml/min/kg in dogs, along with an oral bioavailability of 74%, 23%, and 11% in these respective animal models.

Involving TG100435 include oxidation processes mediated by flavin-containing monooxygenases, which lead to the formation of its predominant metabolite, TG100855. This metabolite exhibits greater potency than TG100435 itself, with a reported efficacy that is 2 to 9 times higher . The metabolic pathways also involve conjugation reactions typical of drug metabolism, contributing to the elimination of the compound from the body.

TG100435's biological activity is primarily attributed to its role as a protein tyrosine kinase inhibitor. By inhibiting these kinases, TG100435 can interfere with various signaling pathways involved in cell proliferation and survival. This mechanism positions it as a potential therapeutic agent in treating cancers and other diseases characterized by dysregulated kinase activity .

In preclinical studies, TG100435 has shown promise against human neuroblastoma and colon carcinoma cell lines, indicating its potential as an anticancer agent.

The synthesis of TG100435 involves several key steps that typically include the reaction of specific starting materials under controlled conditions. Although detailed synthetic routes are not extensively documented in the available literature, it is known that the compound can be synthesized through multi-step organic reactions that may include coupling reactions and functional group transformations. These methods ensure the formation of the desired protein tyrosine kinase inhibitory properties inherent to TG100435.

TG100435 has potential applications in oncology due to its ability to inhibit multiple protein tyrosine kinases associated with tumor growth and metastasis. Its effectiveness against specific cancer cell lines suggests that it could be developed into a therapeutic agent for treating various cancers. Additionally, its unique pharmacokinetic profile might allow for oral administration, which is advantageous for patient compliance compared to intravenous therapies .

Studies on TG100435 have highlighted its interactions with various enzymes involved in drug metabolism. The compound is primarily metabolized by flavin-containing monooxygenases and cytochrome P450 enzymes, which play crucial roles in determining its pharmacokinetics and dynamics . Understanding these interactions is essential for predicting potential drug-drug interactions and optimizing therapeutic regimens involving TG100435.

Several compounds share structural or functional similarities with TG100435. Below is a comparison highlighting their unique features:

Compound NameMechanism of ActionUnique Features
TG100855Protein tyrosine kinase inhibitorMore potent metabolite of TG100435
DasatinibMulti-targeted tyrosine kinase inhibitorApproved for chronic myeloid leukemia
ImatinibSelective inhibitor of BCR-ABL tyrosine kinaseFirst-line treatment for chronic myeloid leukemia
SorafenibMulti-kinase inhibitorTargets Raf kinases and VEGF receptors

TG100435 is unique due to its multi-targeted approach against various kinases, which may provide broader therapeutic effects compared to other compounds that target specific kinases alone. Its oral bioavailability also distinguishes it from many traditional therapies that require parenteral administration .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

493.14362

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-07-15
1: Kousba A, Soll R, Yee S, Martin M. Cyclic conversion of the novel Src kinase inhibitor [7-(2,6-dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl -ethoxy)-phenyl]-amine (TG100435) and Its N-oxide metabolite by flavin-containing monoxygenases and cytochrome P450 reductase. Drug Metab Dispos. 2007 Dec;35(12):2242-51. Epub 2007 Sep 19. PubMed PMID: 17881660.

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